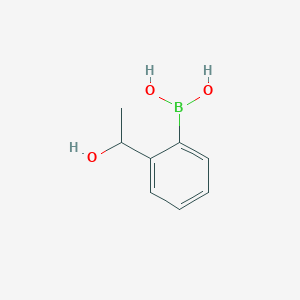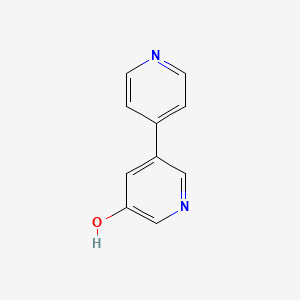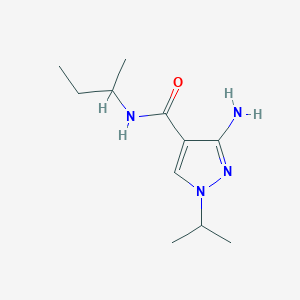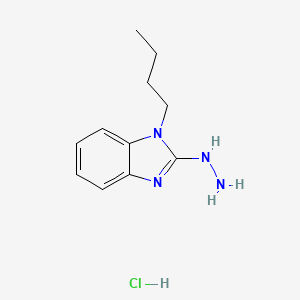
(2-(1-Hydroxyethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-Hydroxyethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H11BO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Hydroxyethyl)phenyl)boronic acid typically involves the reaction of 2-bromo-1-phenylethanol with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(1-Hydroxyethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Palladium catalyst, potassium carbonate, inert atmosphere, elevated temperature.
Major Products Formed
Oxidation: 2-(1-Oxoethyl)phenylboronic acid.
Reduction: 2-(1-Hydroxyethyl)phenylboronic acid (if starting from a different oxidation state).
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling.
Scientific Research Applications
(2-(1-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Mechanism of Action
The mechanism of action of (2-(1-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing technologies . The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity. This interaction is also used in the design of sensors for detecting sugars and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
(2-(1-Methoxyethyl)phenyl)boronic acid: Contains a methoxy group instead of a hydroxyl group, which affects its reactivity and solubility.
(2-(1-Hydroxyethyl)phenyl)boronic ester: An ester derivative that is more stable but less reactive than the free boronic acid.
Uniqueness
(2-(1-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable complexes with diols and other nucleophiles also sets it apart from other boronic acids .
Properties
Molecular Formula |
C8H11BO3 |
|---|---|
Molecular Weight |
165.98 g/mol |
IUPAC Name |
[2-(1-hydroxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10-12H,1H3 |
InChI Key |
GBNZNXBQRFJCLN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(C)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749571.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11749576.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749590.png)
![1-Cyclopentyl-n-{[1-(difluoromethyl)-1h-pyrazol-5-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11749596.png)
![[(3-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11749609.png)

![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11749621.png)
![4-({[(1-Methyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11749642.png)

![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749658.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11749659.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11749665.png)

